molecular formula C6H10O3 B6162797 (2S)-2-cyclobutyl-2-hydroxyacetic acid CAS No. 851866-88-1

(2S)-2-cyclobutyl-2-hydroxyacetic acid

Cat. No. B6162797
CAS RN: 851866-88-1
M. Wt: 130.1
InChI Key:
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Description

“(2S)-2-cyclobutyl-2-hydroxyacetic acid”, also known as CHA, is a synthetic compound. It has a molecular formula of C6H10O3 and a molecular weight of 130.1 .


Physical And Chemical Properties Analysis

“(2S)-2-cyclobutyl-2-hydroxyacetic acid” has a molecular formula of C6H10O3 and a molecular weight of 130.1 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Biotechnological Applications

Lactic acid, a well-known hydroxycarboxylic acid, is produced commercially through the fermentation of sugars present in biomass. It serves as a precursor for various chemicals, including pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, through chemical and biotechnological routes. These processes offer "greener" alternatives for producing valuable chemicals from lactic acid derivatives, highlighting the potential of biotechnological applications for related hydroxy acids (Gao, Ma, & Xu, 2011).

Pharmacological Significance

Hydroxycinnamic acids, including p-coumaric acid and its derivatives, exhibit a range of bioactivities, such as antioxidant, anti-cancer, antimicrobial, antivirus, and anti-inflammatory effects. These activities suggest that hydroxy acids and their derivatives could be valuable in developing new therapeutic agents. The conjugation of p-coumaric acid, in particular, significantly enhances its biological activities, underscoring the pharmacological potential of these compounds (Pei, Ou, Huang, & Ou, 2016).

Environmental Sciences

Peracetic acid, a strong disinfectant, demonstrates effectiveness in wastewater treatment due to its broad spectrum of antimicrobial activity. Its use in wastewater effluents highlights the environmental applications of hydroxy acids and their derivatives. The desirable attributes of peracetic acid, such as ease of treatment implementation and effectiveness in the presence of heterogeneous organic matter, point to the potential environmental benefits of related hydroxy acids (Kitis, 2004).

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2S)-2-cyclobutyl-2-hydroxyacetic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutane", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Ethyl chloroformate", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of cyclobutane using bromine in the presence of sodium hydroxide to yield 1,2-dibromocyclobutane", "Step 2: Reaction of 1,2-dibromocyclobutane with diethyl malonate in the presence of sodium ethoxide to yield cyclobutane-1,2-dicarboxylic acid", "Step 3: Esterification of cyclobutane-1,2-dicarboxylic acid with ethyl chloroformate in the presence of triethylamine to yield ethyl cyclobutane-1,2-dicarboxylate", "Step 4: Reduction of ethyl cyclobutane-1,2-dicarboxylate with sodium borohydride in the presence of acetic acid to yield (2S,3S)-3-cyclobutyl-2-hydroxybutanoic acid", "Step 5: Conversion of (2S,3S)-3-cyclobutyl-2-hydroxybutanoic acid to (2S)-2-cyclobutyl-2-hydroxyacetic acid through a two-step oxidation process. First, the acid is treated with hydrochloric acid and sodium bicarbonate to yield the corresponding lactone. Second, the lactone is oxidized with hydrogen peroxide in the presence of sodium hydroxide to yield (2S)-2-cyclobutyl-2-hydroxyacetic acid." ] }

CAS RN

851866-88-1

Product Name

(2S)-2-cyclobutyl-2-hydroxyacetic acid

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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